molecular formula C19H25NO4 B12626920 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate CAS No. 919536-07-5

5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate

Cat. No.: B12626920
CAS No.: 919536-07-5
M. Wt: 331.4 g/mol
InChI Key: QHQBLYMHYSMQDV-UHFFFAOYSA-N
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Description

5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is an organic compound with a complex structure that includes a butyl group, an ethyl group, a benzyl group, and a cyanopentanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-cyanopentanedioic acid with butanol and ethanol in the presence of a strong acid catalyst like sulfuric acid. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyanopentanedioate moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl 1-ethyl 2-benzyl-2-hydroxypentanedioate
  • 5-Butyl 1-ethyl 2-benzyl-2-methylpentanedioate
  • 5-Butyl 1-ethyl 2-benzyl-2-aminopentanedioate

Uniqueness

5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is unique due to the presence of the cyanopentanedioate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

919536-07-5

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

5-O-butyl 1-O-ethyl 2-benzyl-2-cyanopentanedioate

InChI

InChI=1S/C19H25NO4/c1-3-5-13-24-17(21)11-12-19(15-20,18(22)23-4-2)14-16-9-7-6-8-10-16/h6-10H,3-5,11-14H2,1-2H3

InChI Key

QHQBLYMHYSMQDV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(CC1=CC=CC=C1)(C#N)C(=O)OCC

Origin of Product

United States

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